3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline
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Overview
Description
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various chemical and biological applications. The presence of methoxy groups on the phenyl rings enhances the compound’s solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline typically involves the condensation of 4-methoxybenzaldehyde with 1,10-phenanthroline-5,6-dione. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product. The reaction can be summarized as follows:
4-Methoxybenzaldehyde+1,10-Phenanthroline-5,6-dioneK2CO3,EtOHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated phenanthroline derivatives.
Scientific Research Applications
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the study of metal ion interactions with biological molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit enzyme activity.
Industry: Utilized in the development of sensors and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can then interact with biological targets such as DNA and enzymes. The chelation process can inhibit the activity of metalloenzymes and disrupt metal ion homeostasis in cells, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: A parent compound without methoxy groups.
4,7-Dimethyl-1,10-phenanthroline: A derivative with methyl groups instead of methoxy groups.
3,8-Dibromo-1,10-phenanthroline: A halogenated derivative.
Uniqueness
3,8-Bis(4-methoxyphenyl)-1,10-phenanthroline is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to other phenanthroline derivatives. The methoxy groups also provide additional sites for chemical modification, making the compound versatile for various applications.
Properties
CAS No. |
209795-84-6 |
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Molecular Formula |
C26H20N2O2 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
3,8-bis(4-methoxyphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C26H20N2O2/c1-29-23-9-5-17(6-10-23)21-13-19-3-4-20-14-22(16-28-26(20)25(19)27-15-21)18-7-11-24(30-2)12-8-18/h3-16H,1-2H3 |
InChI Key |
BDLWYSSUMWABMH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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